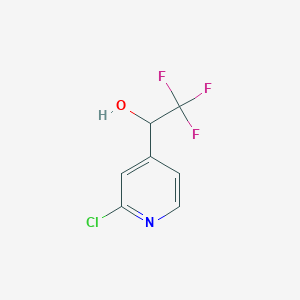

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

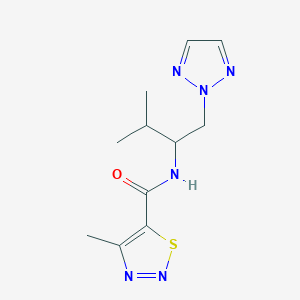

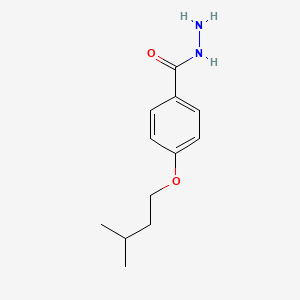

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide, also known as L-741,626, is a selective dopamine D2 receptor antagonist. It was first synthesized in the 1990s and has since been used in scientific research to study the role of dopamine receptors in various physiological and biochemical processes.

Applications De Recherche Scientifique

Molecular Interaction Studies

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide and similar compounds have been extensively studied for their molecular interactions with receptors, highlighting their significance in understanding receptor-ligand dynamics. For instance, a detailed molecular interaction analysis of related antagonists with the CB1 cannabinoid receptor was conducted, employing AM1 molecular orbital method for conformational analysis. This study provided insights into the steric binding interactions and proposed models for antagonist activity based on the spatial orientation and electrostatic character of the compounds, suggesting potential areas for therapeutic exploitation (Shim et al., 2002).

Structural and Synthetic Chemistry

The structural and synthetic aspects of this compound and derivatives also received attention. Research on the synthesis of related compounds, such as 2-(4-substituted-1-piperazinyl)benzimidazoles for H1-antihistaminic agents, has been documented. These studies emphasize the role of specific functional groups and substituents in enhancing antihistaminic activity, indicating the compound's utility in designing potent antihistaminic agents (Iemura et al., 1986).

Antimicrobial and Antitumor Activities

Research has also been conducted on analogs of this compound for their antimicrobial and antitumor activities. For instance, novel 1,2,4-triazole derivatives bearing a piperazine amide moiety have been synthesized and shown to possess significant antimicrobial activities, highlighting potential applications in developing new antimicrobial agents (Bektaş et al., 2007). Additionally, derivatives have been evaluated for antitumor activity against breast cancer cells, showing promise as antiproliferative agents, which could lead to new therapeutic options for cancer treatment (Yurttaş et al., 2014).

Ligand Development for Receptor Studies

Furthermore, these compounds serve as valuable tools in the development of ligands for receptor studies. Research focused on identifying structural features that lead to affinity for dopamine D3 receptors has been conducted, with modifications of related compounds leading to the discovery of potent and selective ligands. This not only aids in understanding the pharmacology of dopamine receptors but also in the development of potential therapeutic agents targeting these receptors (Leopoldo et al., 2002).

Propriétés

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(2-ethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O2/c1-2-17-5-3-4-6-20(17)25-22(29)21(28)24-11-12-26-13-15-27(16-14-26)19-9-7-18(23)8-10-19/h3-10H,2,11-16H2,1H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKAYNDCXLVMAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]urea](/img/structure/B2535917.png)

![N-(4-methylbenzyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2535918.png)

![N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide](/img/structure/B2535919.png)

![(1-(3-(naphthalen-1-yloxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2535926.png)

![N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B2535932.png)